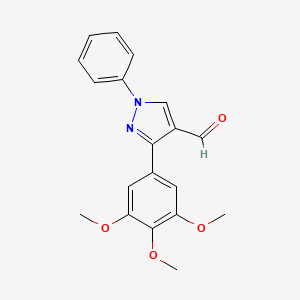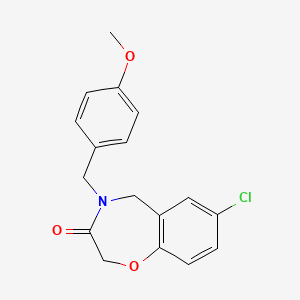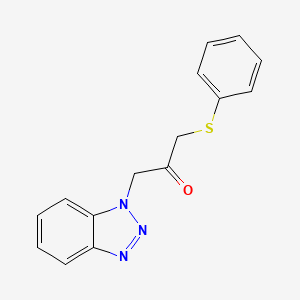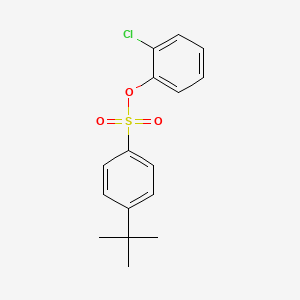
5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride consists of a pyrrolidine ring attached to an oxane ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride include a molecular weight of 207.70 . Other specific properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Metabolic Pathways and Disorders Pyrroline-5-carboxylate is an oxidized metabolite of proline, and its levels in plasma are indicative of redox-sensitive metabolic pathways. Studies have shown that plasma P5C concentrations fluctuate significantly in response to feeding and fasting, suggesting a potential regulatory role in metabolic processes. These fluctuations are believed to influence redox-sensitive pathways in vivo, although the specific mechanisms remain under investigation. The variation in plasma P5C among individuals suggests complex regulatory mechanisms that could be relevant for understanding metabolic disorders (Fleming et al., 1989).
Inborn Errors of Metabolism Mutations in the glutathione synthetase gene causing 5-oxoprolinuria, a condition characterized by the accumulation of 5-oxoproline, have been identified. This disorder results in low levels of glutathione, leading to metabolic acidosis, hemolytic anemia, and potential central nervous system damage. The study of these mutations provides insights into the pathology of glutathione synthetase deficiency and 5-oxoprolinuria, highlighting the importance of 5-oxoproline in human metabolism and the potential for therapeutic interventions (Shi et al., 1996).
Neurodegenerative Diseases Research into the oxidative damage to DNA in Alzheimer's disease patients has revealed increased levels of oxidative DNA damage, including to bases related to pyrrolidine metabolism. This suggests a link between oxidative stress, metabolism of pyrrolidine derivatives, and neurodegeneration. Such findings underscore the potential role of oxidative damage in the progression of Alzheimer's disease and the importance of understanding metabolic pathways involving pyrrolidine derivatives for developing novel therapeutic strategies (Gabbita et al., 1998).
Pharmacokinetics and Drug Development The study of novel oral anticancer drugs, such as S-1, which is based on the biochemical modulation of 5-fluorouracil, involves understanding the metabolism of pyrrolidine derivatives. These compounds, including pyrroline-5-carboxylate, play crucial roles in drug efficacy and toxicity. Research in this area aims to improve cancer treatment outcomes by optimizing drug formulations and administration schedules, highlighting the importance of pyrrolidine derivatives in the development of new anticancer therapies (Sakata et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
5-(oxan-3-yl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-4-9(10-5-8)7-2-1-3-12-6-7;/h7-11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJFSKPICIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CC(CN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)
![N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)
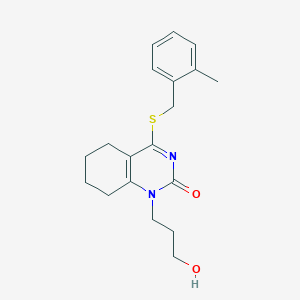

![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/no-structure.png)
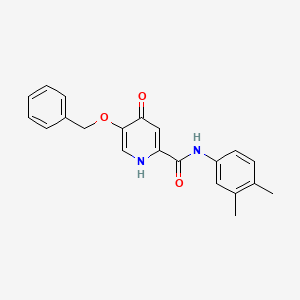
![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)
